molecular formula C27H33N5O8 B14211313 L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- CAS No. 821772-10-5

L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl-

Katalognummer: B14211313
CAS-Nummer: 821772-10-5
Molekulargewicht: 555.6 g/mol
InChI-Schlüssel: YREXHOFGZCBWOR-CMOCDZPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- is a peptide compound composed of four amino acids: L-Proline, L-asparagine, and two L-tyrosine molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of functional groups on the amino acids to prevent unwanted side reactions. For example, L-tyrosine can be protected using Boc anhydride under alkaline conditions . The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or phosphonium salts. After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are commonly used in industrial settings to produce peptides efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine or other oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds .

Wissenschaftliche Forschungsanwendungen

L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, asparagine residues play a role in the metabolism of toxic ammonia through the action of asparagine synthetase . Tyrosine residues can be involved in phosphorylation events, affecting signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- is unique due to its specific sequence and combination of amino acids. The presence of two tyrosine residues provides unique chemical properties, such as the ability to undergo oxidation to form dityrosine. Additionally, the combination of proline and asparagine residues contributes to the peptide’s structural and functional characteristics .

Eigenschaften

CAS-Nummer

821772-10-5

Molekularformel

C27H33N5O8

Molekulargewicht

555.6 g/mol

IUPAC-Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C27H33N5O8/c28-19(14-23(29)35)24(36)30-20(12-15-3-7-17(33)8-4-15)25(37)31-21(13-16-5-9-18(34)10-6-16)26(38)32-11-1-2-22(32)27(39)40/h3-10,19-22,33-34H,1-2,11-14,28H2,(H2,29,35)(H,30,36)(H,31,37)(H,39,40)/t19-,20-,21-,22-/m0/s1

InChI-Schlüssel

YREXHOFGZCBWOR-CMOCDZPBSA-N

Isomerische SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)N)C(=O)O

Kanonische SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.